molecular formula C21H22N4O4 B2920447 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1903520-77-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2920447
CAS No.: 1903520-77-3
M. Wt: 394.431
InChI Key: OMRFALUIYIVNFQ-UHFFFAOYSA-N
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Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methyl group, which is further substituted with a 5-cyclopropylisoxazol-3-yl moiety. The structure also includes a tetrahydro-2H-pyran-4-carboxamide group with a phenyl substituent at the 4-position. This compound’s design integrates multiple pharmacophoric elements:

  • Isoxazole: Enhances binding interactions via nitrogen and oxygen atoms.
  • Tetrahydro-2H-pyran: Contributes to conformational rigidity and solubility.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-20(21(8-10-27-11-9-21)15-4-2-1-3-5-15)22-13-18-23-19(25-29-18)16-12-17(28-24-16)14-6-7-14/h1-5,12,14H,6-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRFALUIYIVNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by several notable substructures:

  • Cyclopropylisoxazole : This moiety is known for its role in various biological activities, particularly in neuropharmacology.
  • Oxadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial and anti-inflammatory properties.
  • Tetrahydropyran : A cyclic ether that contributes to the compound's lipophilicity and potential bioactivity.

Molecular Formula

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3, indicating a complex structure with multiple functional groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole and isoxazole rings may interact with specific enzymes, leading to inhibition of pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : The structural components may serve as ligands for various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties : In vitro studies have shown potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar compounds containing the oxadiazole moiety. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that derivatives of this compound could exhibit comparable effects.

Study 2: Cytotoxicity Against Cancer Cells

In a research article from Cancer Research, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed that compounds with a tetrahydropyran structure showed enhanced cytotoxicity, particularly in breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteriaJournal of Medicinal Chemistry
AnticancerCytotoxic to cancer cellsCancer Research
Enzyme InhibitionInhibits specific pathwaysVarious studies

Table 2: Structural Components and Their Roles

ComponentRole in Biological Activity
CyclopropylisoxazoleNeuropharmacological effects
OxadiazoleAntimicrobial and anti-inflammatory properties
TetrahydropyranEnhances lipophilicity and bioavailability

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key differences include:

  • Core Heterocycle : Pyrazole (3a–3p) vs. 1,2,4-oxadiazole (target compound).
  • Substituents: Chloro and cyano groups (3a–3p) vs. cyclopropylisoxazole and phenyl-tetrahydro-2H-pyran (target compound).
  • Physicochemical Properties :
    • Molecular Weight : 3a (403.1 g/mol) vs. target compound (estimated ~415.43 g/mol).
    • Melting Points : 123–183°C (3a–3p) vs. N/A for the target compound.
    • Yields : 62–71% (3a–3p) .

Oxadiazole-Piperidine Derivatives ()

The compound N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]tetrahydro-2H-pyran-4-carboxamide shares the oxadiazole and tetrahydro-2H-pyran motifs but differs in:

  • Linkage : Oxadiazole is directly attached to piperidine () vs. a methylene bridge to tetrahydro-2H-pyran (target compound).
  • Substituents : 3-Methyl () vs. 5-cyclopropylisoxazole (target compound).
  • Molecular Formula : C14H20N4O2 () vs. C21H21N5O4 (target compound) .

Thiopyran-Oxadiazole Hybrid ()

N-((3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS: 2034562-75-7) features:

  • Heterocycle : Thiopyran (sulfur-containing) vs. tetrahydro-2H-pyran (oxygen-containing).
  • Substituents : Thiophene () vs. cyclopropylisoxazole (target compound).
  • Molecular Weight : 376.5 g/mol () vs. ~415.43 g/mol (target) .

Key Observations :

  • The target compound’s cyclopropylisoxazole group may enhance metabolic stability compared to halogenated substituents in 3a–3p .

Implications for Drug Design

  • Bioisosteric Potential: The oxadiazole core in the target compound could serve as a bioisostere for labile ester groups, improving stability.
  • Solubility : The tetrahydro-2H-pyran group may enhance aqueous solubility compared to fully aromatic systems (e.g., 3a–3p).
  • Synthetic Feasibility : Moderate yields (60–70%) in analogous compounds () suggest scalability challenges for the target compound .

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